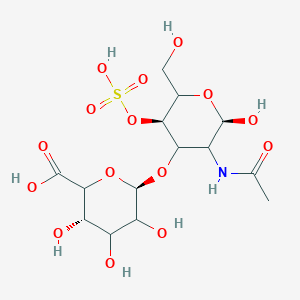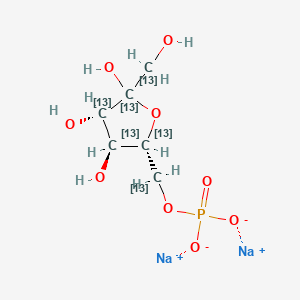![molecular formula C32H52N6O8S B13861633 (2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate](/img/structure/B13861633.png)
(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide is a chemical compound known for its ability to react specifically and quickly with thiols to form mixed disulfides . It is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide involves the reaction of biotin with caproylaminocaproylaminocaproyl and N-hydroxysuccinimide. The reaction typically occurs under mild conditions, often in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and at a controlled temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide primarily undergoes substitution reactions, particularly with thiol groups. This reaction leads to the formation of mixed disulfides, which are crucial in various biochemical applications .
Common Reagents and Conditions
The common reagents used in reactions involving N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide include thiols and primary amines. The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major products formed from the reactions of N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide are mixed disulfides and amide derivatives. These products are often used in further biochemical and analytical applications .
Scientific Research Applications
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide has a wide range of applications in scientific research:
Mechanism of Action
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide exerts its effects through the formation of covalent bonds with thiol groups in proteins and peptides. This reaction leads to the formation of stable mixed disulfides, which can be used to label or modify biomolecules. The molecular targets of this compound include various proteins and peptides with accessible thiol groups .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysuccinimide (NHS): A widely used reagent for the activation of carboxyl groups in proteins and peptides.
Uniqueness
N-Biotinylcaproylaminocaproylaminocaproyl N-Hydroxysuccinimide is unique due to its specific reactivity with thiol groups and its ability to form stable mixed disulfides. This property makes it particularly valuable in applications requiring the selective labeling or modification of biomolecules .
Properties
Molecular Formula |
C32H52N6O8S |
|---|---|
Molecular Weight |
680.9 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoylamino]hexanoate |
InChI |
InChI=1S/C32H52N6O8S/c39-25(13-5-2-10-20-35-27(41)15-8-7-12-24-31-23(22-47-24)36-32(45)37-31)33-19-9-1-4-14-26(40)34-21-11-3-6-16-30(44)46-38-28(42)17-18-29(38)43/h23-24,31H,1-22H2,(H,33,39)(H,34,40)(H,35,41)(H2,36,37,45)/t23-,24-,31-/m0/s1 |
InChI Key |
UIHQNXWSOQGALQ-MKGJDZFWSA-N |
Isomeric SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Methylamino)-2-oxa-spiro[3.3]heptane Hydrochloride](/img/structure/B13861550.png)


![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)
![5,7-dihydroxy-2-[3-hydroxy-4-(2-hydroxyethoxy)phenyl]-3-[(2R,3S,4R,5R)-3,4,5-trihydroxy-6-[[(4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13861569.png)






![tert-butyl N-[4-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]butyl]carbamate](/img/structure/B13861618.png)


